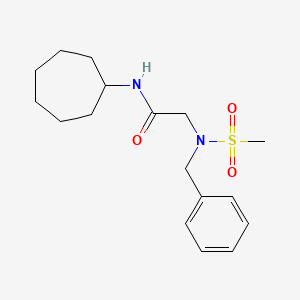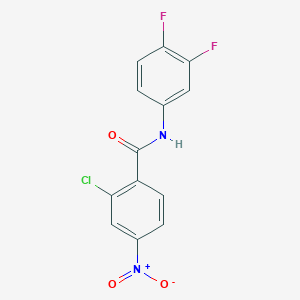![molecular formula C13H12ClN5O2 B5703144 6-chloro-2-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-4-amine](/img/structure/B5703144.png)
6-chloro-2-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group at the 6th position, a methyl group at the 2nd position, and a nitrophenyl group attached to an ethylideneamino moiety at the N-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-4-amine typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-methylpyrimidin-4-amine and 4-nitrobenzaldehyde.
Condensation Reaction: The key step involves the condensation of 6-chloro-2-methylpyrimidin-4-amine with 4-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. This reaction forms the Schiff base, resulting in the formation of the desired compound.
Purification: The crude product is purified using recrystallization techniques or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form corresponding nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-chloro-2-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-methylpyrimidin-4-amine: Lacks the nitrophenyl group, making it less complex.
4-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the pyrimidine moiety.
Uniqueness
6-chloro-2-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-4-amine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities not found in simpler analogs.
Properties
IUPAC Name |
6-chloro-2-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O2/c1-8(10-3-5-11(6-4-10)19(20)21)17-18-13-7-12(14)15-9(2)16-13/h3-7H,1-2H3,(H,15,16,18)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZCAENGPITESB-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
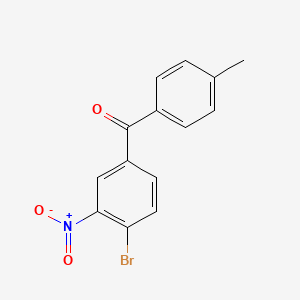
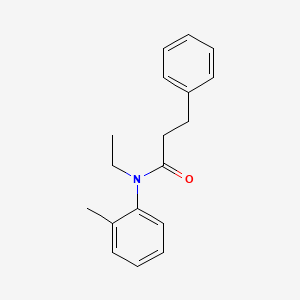
![[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2,3-dimethylphenoxy)acetate](/img/structure/B5703076.png)

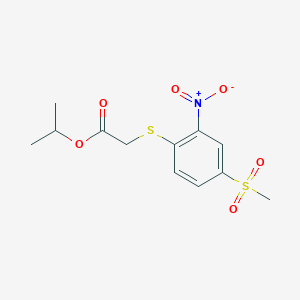
![N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)](/img/structure/B5703102.png)
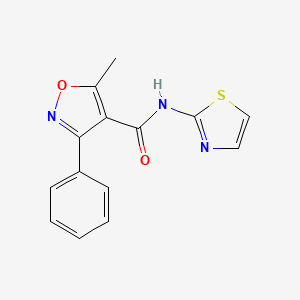
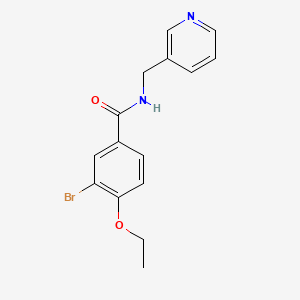
![N-[4-(acetylamino)phenyl]-4-(butanoylamino)benzamide](/img/structure/B5703120.png)
![2-(naphthalen-1-ylamino)-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide](/img/structure/B5703127.png)
![ethyl (2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5703139.png)

